

An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxyphthalide

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Compound of Interest

Compound Name: 3-hydroxyisobenzofuran-1(3H)-one

Cat. No.: B168962

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Abstract

3-Hydroxyphthalide, a heterocyclic compound featuring a lactone and a hemiacetal functional group, serves as a pivotal intermediate in the synthesis of a diverse array of more complex molecules, including pharmaceuticals and natural products.^[1] Its unique structural attributes govern its reactivity and physical properties, making a thorough understanding of its physicochemical characteristics essential for researchers, chemists, and professionals in drug development. This guide provides a comprehensive overview of the synthesis, structure, solubility, spectroscopic profile, and reactivity of 3-hydroxyphthalide, supported by experimental protocols and data analysis.

Chemical Structure and Core Properties

3-Hydroxyphthalide, with the IUPAC name **3-hydroxyisobenzofuran-1(3H)-one**, is a bicyclic molecule that exists in equilibrium with its open-chain tautomer, 2-formylbenzoic acid. The presence of the chiral center at the C3 position and the hydroxyl group are central to its chemical behavior.

Property	Value	Source
Molecular Formula	C ₈ H ₆ O ₃	[2]
Molecular Weight	150.13 g/mol	Inferred from Formula
CAS Number	529-45-3	Inferred
Melting Point	61 °C	[3]
Boiling Point	91-94 °C @ 0.4 Torr	[3]
Appearance	Yellow oil or solid	[4]

Synthesis of 3-Hydroxyphthalide

The synthesis of 3-hydroxyphthalide can be effectively achieved through the hydrolysis of 3-bromophthalide. This method is advantageous due to its high yield and relatively straightforward procedure.[\[4\]](#)

Experimental Protocol: Synthesis via Hydrolysis

- Reaction Setup: Dissolve 3-bromophthalide (e.g., 500 mg, 2.35 mmol) in distilled water (25 mL).
- Base Addition: Add 85% potassium hydroxide (KOH) (e.g., 200 mg, 3.0 mmol) to the solution.
- Reflux: Stir the mixture under reflux for 2 hours.
- Quenching: Allow the reaction to cool to room temperature and then treat with potassium bisulfate (KHSO₄) (e.g., 170 mg).
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate the solvent under reduced pressure to yield the crude product as a yellow oil.[\[4\]](#)

- Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate (6:4) solvent system to afford pure 3-hydroxyphthalide.[4]

Synthesis Workflow Diagram

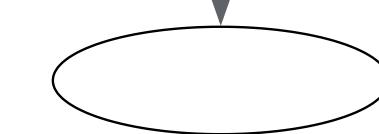
Synthesis of 3-Hydroxyphthalide

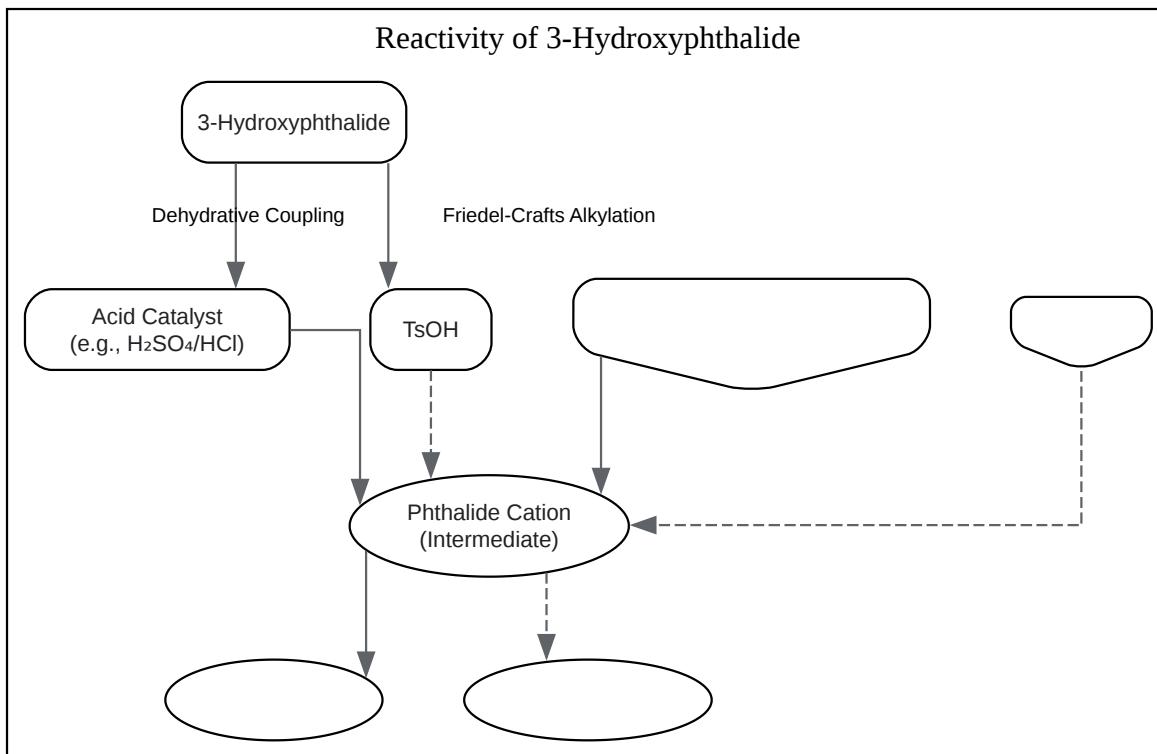
Start: 3-Bromophthalide
in Distilled H₂O

Add 85% KOH

Reflux for 2 hours

Cool to Room Temperature

Add KHSO₄Extract with
Ethyl Acetate (3x)Dry over MgSO₄
& ConcentrateColumn Chromatography
(Silica, Hexanes:EtOAc 6:4)



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Sources

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- 4. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
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